molecular formula C12H16O2 B1507521 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

Cat. No.: B1507521
M. Wt: 192.25 g/mol
InChI Key: PQUXEPKDXMBZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-methylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group.

    Reduction: Formation of 1-(2-Hydroxy-5-methyl-phenyl)-3-methyl-butan-1-ol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties, particularly against Staphylococcus aureus.

    Medicine: Investigated for its potential anticancer properties, including its ability to induce cell cycle arrest and autophagy in cancer cells.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. For instance, in cancer cells, it has been shown to induce G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. Additionally, it triggers autophagy through the activation of the AMP-activated protein kinase (AMPK) and mTOR signaling pathways. These effects collectively contribute to its growth inhibitory properties in cancer cells.

Comparison with Similar Compounds

1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds such as:

    2-Hydroxy-5-methylacetophenone: Lacks the butanone side chain but shares the hydroxy and methyl groups on the phenyl ring.

    1-(2-Hydroxy-5-methoxyphenyl)-ethanone: Contains a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.

    1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione: A β-diketone compound with different biological activities, including anticancer properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-8(2)6-12(14)10-7-9(3)4-5-11(10)13/h4-5,7-8,13H,6H2,1-3H3

InChI Key

PQUXEPKDXMBZRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.